5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide chemical properties
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide chemical properties
An In-Depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, and discusses its spectroscopic characterization. Furthermore, it explores the compound's relevance in contemporary research, particularly in the development of novel therapeutics, contextualized by the known biological activities of structurally related sulfonamides. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The core structure features a benzene ring functionalized with bromo, methoxy, and N-cyclopropylsulfonamide groups. This combination of functionalities makes it a valuable building block for creating diverse chemical libraries.[1][2] The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and cell permeability.[3]
Chemical Structure
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
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Reaction Setup : To a stirred solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0°C using an ice-water bath.
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Amine Addition : Add cyclopropylamine (1.1 eq) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature does not exceed 5°C.
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Reaction Progression : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Aqueous Work-up : Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
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Extraction : Extract the aqueous layer with DCM (2 x 20 mL).
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Washing and Drying : Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a solid. [2]
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly available, the structure of the compound allows for a reliable prediction of its key spectroscopic features based on standard principles and data from analogous compounds. [4]
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Three signals in the δ 7.0-8.0 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. - N-H Proton (1H): A broad singlet, chemical shift variable depending on solvent and concentration. - Cyclopropyl Protons (5H): Complex multiplets in the upfield region (δ 0.5-3.0 ppm) due to geminal and vicinal coupling. [4] |
| ¹³C NMR | - Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon bearing the methoxy group will be the most deshielded. - Methoxy Carbon: A signal around δ 56 ppm. - Cyclopropyl Carbons: Signals in the δ 5-30 ppm range. |
| IR (Infrared) | - N-H Stretch: A moderate band around 3250-3350 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - S=O Asymmetric & Symmetric Stretch: Two strong bands at ~1350 cm⁻¹ and ~1160 cm⁻¹, characteristic of sulfonamides. - C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A prominent peak at m/z 306. - Isotopic Pattern: A characteristic M+2 peak at m/z 308 of nearly identical intensity to the M⁺ peak, confirming the presence of a single bromine atom. |
Research Context and Potential Applications
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is primarily utilized as a chemical intermediate for research and development purposes. [5]Its structural motifs are prevalent in compounds with significant biological activity, positioning it as a valuable starting material for drug discovery campaigns.
Role as a Pharmaceutical Building Block
The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern on the benzene ring (bromo and methoxy) allows for further synthetic elaboration, such as cross-coupling reactions at the bromine position, to build molecular complexity. This compound serves as a key intermediate in the synthesis of more complex molecules, such as Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. [6][7][8]
Relevance in Anticancer Research
Structurally related methoxy- and bromo-substituted benzenesulfonamides have demonstrated significant potential as anticancer agents. [9]Research has shown that compounds with similar scaffolds can exhibit sub-micromolar cytotoxicity against human tumor cell lines like HeLa and MCF7. [2][9]The proposed mechanism of action for some of these analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [9]The presence of the N-cyclopropyl group in 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide could further modulate this activity, potentially enhancing potency or altering the pharmacokinetic profile. This makes the compound and its derivatives attractive candidates for screening in oncology research programs.
Safety, Handling, and Storage
As a chemical intended for R&D use, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide should be handled with appropriate care, following standard laboratory safety protocols. [5]
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly. [10][11]* First Aid :
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Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. [5] * Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [5] * Eye Contact : Rinse cautiously with water for at least 15 minutes. [5] * Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. [11] Disclaimer: The toxicological properties of this compound have not been fully investigated. The information provided is based on available safety data sheets for this and structurally similar chemicals and should be used as a guide for trained professionals only.
References
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García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Horetski, M., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. [Link]
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PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzamide. [Link]
- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
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El-Gamal, M.I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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European Patent Office. EP1704140A1 - SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]
- Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. [Link]
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PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. [Link]
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